molecular formula C13H20N4O B11808838 4-(5-(1-Aminopropyl)pyridin-2-yl)piperazine-1-carbaldehyde CAS No. 1355179-38-2

4-(5-(1-Aminopropyl)pyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11808838
CAS No.: 1355179-38-2
M. Wt: 248.32 g/mol
InChI Key: NXLDSDBNTCVLNB-UHFFFAOYSA-N
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Description

4-(5-(1-Aminopropyl)pyridin-2-yl)piperazine-1-carbaldehyde is a heterocyclic compound that features both pyridine and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(1-Aminopropyl)pyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(5-(1-Aminopropyl)pyridin-2-yl)piperazine-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonium salts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(5-(1-Aminopropyl)pyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-(1-Aminopropyl)pyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(1-Aminopropyl)pyridin-2-yl)piperazine-1-carbaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyridine and piperazine rings makes it a versatile scaffold for various applications.

Properties

CAS No.

1355179-38-2

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

4-[5-(1-aminopropyl)pyridin-2-yl]piperazine-1-carbaldehyde

InChI

InChI=1S/C13H20N4O/c1-2-12(14)11-3-4-13(15-9-11)17-7-5-16(10-18)6-8-17/h3-4,9-10,12H,2,5-8,14H2,1H3

InChI Key

NXLDSDBNTCVLNB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)N2CCN(CC2)C=O)N

Origin of Product

United States

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